(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile
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Overview
Description
(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amine and a ketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carboxamide
- (6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-methyl
Uniqueness
(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(6S,9aS)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile |
InChI |
InChI=1S/C9H13N3O/c10-6-7-2-1-3-8-9(13)11-4-5-12(7)8/h7-8H,1-5H2,(H,11,13)/t7-,8-/m0/s1 |
InChI Key |
MQJFJNDOSAEMKX-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H](N2CCNC(=O)[C@@H]2C1)C#N |
Canonical SMILES |
C1CC(N2CCNC(=O)C2C1)C#N |
Origin of Product |
United States |
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